molecular formula C12H16BF2NO2 B1505880 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1269233-00-2

2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B1505880
CAS No.: 1269233-00-2
M. Wt: 255.07 g/mol
InChI Key: QKWVGDAAZHJCLH-UHFFFAOYSA-N
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Description

“2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound with the CAS Number: 1269233-00-2. It has a molecular weight of 255.07 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 . This indicates that the compound contains boron, fluorine, nitrogen, and oxygen atoms, along with carbon and hydrogen.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Studies : Compounds structurally similar to the queried chemical have been synthesized and characterized using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These studies enable understanding the molecular and crystal structures, aiding in applications such as material development and chemical synthesis (Qing-mei Wu et al., 2021).

Applications in Material Science

  • Photoluminescence and Base Doping : Research on poly(2,7-fluorene) derivatives, prepared through palladium-catalyzed couplings involving boronic ester analogs, demonstrated these materials' potential in photoluminescence and base doping, which are critical for applications in organic electronics and light-emitting devices (M. Ranger, D. Rondeau, & M. Leclerc, 1997).

Electrophilic Fluorination Agents

  • Development of Fluorination Reagents : Aminodifluorosulfinium salts have been identified as selective fluorination reagents with enhanced thermal stability and ease of handling, useful in converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. This development showcases the versatility of fluorinated compounds in chemical synthesis (A. L’Heureux et al., 2010).

Polymer Science

  • Polymer Synthesis and Characterization : The synthesis of anionically functionalized polyfluorene-based conjugated polyelectrolytes through Suzuki polycondensation represents another application. These polymers, synthesized using boronic ester intermediates, highlight the role of such compounds in developing new materials with potential electronic applications (David P. Stay & M. Lonergan, 2013).

Fluorine Chemistry and Battery Technology

  • Boron-based Anion Acceptors in Batteries : The use of boron-based compounds as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries demonstrates the innovative application of such molecules in enhancing battery performance through improved fluoride ion conductivity and solubility (A. C. Kucuk & T. Abe, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWVGDAAZHJCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679592
Record name 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269233-00-2
Record name 2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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